molecular formula C6H7BrClN3 B12342822 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine

5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine

Cat. No.: B12342822
M. Wt: 236.50 g/mol
InChI Key: LDESFJBXOMBXPG-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine typically involves the bromination and chlorination of a pyrimidine precursorThe reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-bromo-2-chloro-N-methylpyrimidin-4-imine
  • 5-bromo-2-chloro-N-phenylpyrimidin-4-imine

Uniqueness

Compared to similar compounds, 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C6H7BrClN3

Molecular Weight

236.50 g/mol

IUPAC Name

5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine

InChI

InChI=1S/C6H7BrClN3/c1-2-9-5-4(7)3-10-6(8)11-5/h3-4H,2H2,1H3

InChI Key

LDESFJBXOMBXPG-UHFFFAOYSA-N

Canonical SMILES

CCN=C1C(C=NC(=N1)Cl)Br

Origin of Product

United States

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